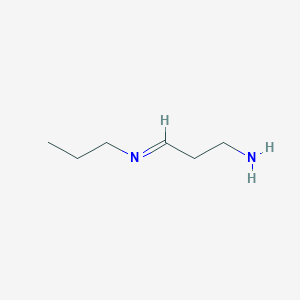![molecular formula C21H29N3O4 B14222957 N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine CAS No. 824956-53-8](/img/structure/B14222957.png)
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is a complex organic compound with a unique structure that combines elements of cyclopentylidene, valylamino, and phenylalanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine typically involves the acetylation of amino acids. One common method is the reaction of L-phenylalanine with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds efficiently in an aqueous solution at elevated temperatures, typically between 50°C and 70°C .
Industrial Production Methods
Industrial production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often preferred to minimize the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in protein synthesis and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- N-acetyl-L-glutamine
- N-acetyl-L-proline
- N-acetyl-4-hydroxy-L-proline
- N-acetyl-L-cysteine
Uniqueness
N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine is unique due to its specific combination of cyclopentylidene, valylamino, and phenylalanine moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Propiedades
Número CAS |
824956-53-8 |
|---|---|
Fórmula molecular |
C21H29N3O4 |
Peso molecular |
387.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]-2-cyclopentylideneacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H29N3O4/c1-13(2)17(22)19(25)24-18(15-10-6-7-11-15)20(26)23-16(21(27)28)12-14-8-4-3-5-9-14/h3-5,8-9,13,16-17H,6-7,10-12,22H2,1-2H3,(H,23,26)(H,24,25)(H,27,28)/t16-,17-/m0/s1 |
Clave InChI |
NJTDYTLAOFNUNR-IRXDYDNUSA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)NC(=C1CCCC1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canónico |
CC(C)C(C(=O)NC(=C1CCCC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,3-Bis(2-{[2-(acetyloxy)ethyl]disulfanyl}ethyl)-6-formyl-5-hydroxynaphthalen-2-YL phosphate](/img/structure/B14222902.png)
![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-5-chloropentanamide](/img/structure/B14222910.png)







![1-Ethynyl-4-[(3-methylpentyl)oxy]benzene](/img/structure/B14222961.png)
